1-Methoxycyclohexane-1-carbonyl chloride
Overview
Description
1-Methoxycyclohexane-1-carbonyl chloride (MOC) is an organic compound with the molecular formula C8H13ClO2 . This colorless and odorous liquid is widely used in various research fields and industries due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular weight of this compound is 176.64 . The IUPAC name for this compound is 1-methoxycyclohexanecarbonyl chloride . The InChI code for this compound is 1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 .Physical and Chemical Properties Analysis
This compound is a colorless and odorous liquid. It has a molecular weight of 176.64 .Scientific Research Applications
Photochemical [1,3] Acyl Migration
A practical route to synthesize cis-Bicyclo[4.3.0]non-4-en-7-ones involves the direct irradiation of 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, a related compound to 1-Methoxycyclohexane-1-carbonyl chloride. This process utilizes photochemical [1,3] acyl migration, highlighting the compound's utility in synthesizing complex cyclic skeletons through photochemistry (Uyehara, Kabasawa, Furuta, & Kato, 1986).
SN1 Reactions in Methoxyphenyl Derivatives
The compound's utility extends to the study of SN1 reactions, especially in methoxyphenyl derivatives. It plays a role in understanding the photochemistry of isomeric methoxyphenyl chlorides and phosphates, revealing how the position of substituents affects the energetic order of cation spin states and solvolysis reactions (Dichiarante, Dondi, Protti, Fagnoni, & Albini, 2007).
Fluorescence Derivatization in HPLC
The compound serves as a precursor in the synthesis of highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various alcohols and phenols (Yoshida, Moriyama, & Taniguchi, 1992).
Mechanism of Action
Carbonyl compounds can undergo a variety of reactions, including nucleophilic addition and reduction. They can react with nucleophiles, which are species with a lone pair of electrons, leading to the formation of a variety of products .
Please consult a chemistry professional or a reliable source for more specific and detailed information about this compound. If you’re planning to work with this compound, please make sure to handle it safely and in accordance with all relevant safety guidelines. Always refer to the Material Safety Data Sheet (MSDS) for information on handling and potential hazards .
Biochemical Analysis
Biochemical Properties
1-Methoxycyclohexane-1-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals, where this compound is used to introduce specific functional groups into target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . For instance, it can act as an enzyme inhibitor by forming covalent bonds with the active site residues, thereby blocking substrate access and reducing enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their ability to bind to DNA and regulate gene transcription.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its activity . In in vivo studies, the compound’s stability and degradation can affect its long-term effects on cellular processes, such as gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and metabolic processes . Additionally, high doses of this compound can lead to toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These interactions can influence the overall metabolic state of the cell and affect various cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. The localization of this compound can influence its activity and function, as its interactions with biomolecules are dependent on its spatial distribution within the cell.
Properties
IUPAC Name |
1-methoxycyclohexane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPBILIKWADSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664653 | |
Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73555-16-5 | |
Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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